![molecular formula C14H13BN2O2 B2503170 (4-{6-甲基咪唑并[1,2-a]吡啶-2-基}苯基)硼酸 CAS No. 2377608-29-0](/img/structure/B2503170.png)

(4-{6-甲基咪唑并[1,2-a]吡啶-2-基}苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

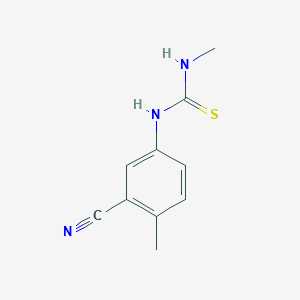

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BN2O2 and its molecular weight is 252.08. The purity is usually 95%.

BenchChem offers high-quality (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 咪唑并[1,2-a]吡啶类化合物对多种病毒具有抗病毒活性。 研究人员探索了它们作为病毒复制抑制剂的潜力,特别是在流感和艾滋病毒等 RNA 病毒的背景下 .

- 一些咪唑并[1,2-a]吡啶类化合物已显示出抗溃疡特性。 这些化合物可能有助于保护胃黏膜并缓解与溃疡相关的症状 .

- 咪唑并[1,2-a]吡啶类化合物的抗菌作用已得到研究。 它们可以作为开发新型抗生素以对抗细菌感染的先导化合物 .

- 这些化合物表现出有希望的抗癌特性。研究人员已将咪唑并[1,2-a]吡啶类化合物鉴定为细胞周期蛋白依赖性激酶 (CDK) 抑制剂,这些激酶在细胞周期调节中起着至关重要的作用。 此外,它们可能作为钙通道阻滞剂和 GABA A 受体调节剂 .

- 咪唑并[1,2-a]吡啶类化合物的特定衍生物已显示出对包括 MCF-7 和 HeLa 在内的癌细胞系的活性 .

- 咪唑并[1,2-a]吡啶类化合物已被探索作为抗真菌剂。 它们抑制真菌生长的潜力使它们在对抗真菌感染方面具有价值 .

- 通过 Suzuki 偶联合成的取代的 2-苯基咪唑并[4,5-b]吡啶类化合物已显示出对 HAT 具有极好的抑制浓度。 这些化合物有望成为开发药物来对抗这种被忽视的热带病的先导候选药物 .

抗病毒特性

抗溃疡作用

抗菌活性

抗癌潜力

抗真菌应用

人类非洲锥虫病 (HAT) 的治疗

作用机制

Target of Action

Similar compounds have been reported to target the phosphatidylinositol-3-kinases (pi3k) pathway .

Mode of Action

Boronic acids are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

Biochemical Pathways

Compounds that target the pi3k pathway can affect a variety of cellular functions, including cell proliferation, growth, and differentiation .

Result of Action

Compounds that inhibit the pi3k pathway can have a variety of effects, including inhibiting cell growth and inducing apoptosis .

Action Environment

It’s worth noting that boronic acids are typically stable and environmentally benign .

安全和危害

The safety information available indicates that the compound has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

生化分析

Biochemical Properties

The biochemical properties of (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid are not fully explored yet. They are often involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This suggests that (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid could interact with various enzymes, proteins, and other biomolecules in the context of these reactions.

Cellular Effects

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against cancer cell lines . This suggests that (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a boronic acid derivative, it is likely to participate in reactions involving the formation of carbon-carbon bonds, such as the Suzuki-Miyaura cross-coupling . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions

Metabolic Pathways

The metabolic pathways involving (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid are not well characterized. As a boronic acid derivative, it may be involved in reactions catalyzed by enzymes that facilitate the formation of carbon-carbon bonds

属性

IUPAC Name |

[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIJHEVZQXFNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)